(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride
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Overview
Description
(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring with a hydrazinyl group and a hydroxyl group attached to it. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the hydrazinyl and hydroxyl groups.
Hydrazination: Cyclopentanone is reacted with hydrazine under controlled conditions to form the hydrazinyl derivative.
Reduction: The hydrazinyl derivative is then reduced using a suitable reducing agent, such as sodium borohydride, to introduce the hydroxyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to modify the hydrazinyl group.
Substitution: The hydrazinyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Ketones or aldehydes.
Reduced Derivatives: Modified hydrazinyl compounds.
Substituted Derivatives: Compounds with different functional groups replacing the hydrazinyl group.
Scientific Research Applications
(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique reactivity and chiral properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-aminocyclopentan-1-ol hydrochloride: Similar structure but with an amino group instead of a hydrazinyl group.
(1R,2R)-2-hydrazinylcyclohexan-1-ol hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is unique due to its specific combination of a hydrazinyl group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-hydrazinylcyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTGEYOLUZKYKC-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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